二乙基二硫代磷酸钾

描述

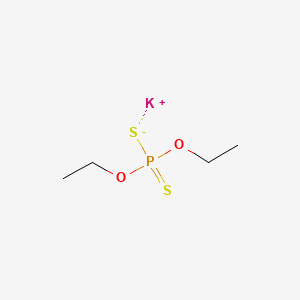

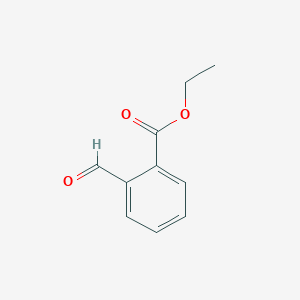

Potassium diethyl dithiophosphate, also known as O,O-diethyl dithiophosphate, potassium salt, is classified as a member of the phosphorodithioic acid O,O-diesters . It is an organophosphorus compound with the formula (C2H5O)2PS2H . It is used for research and development purposes .

Synthesis Analysis

Potassium diethyl dithiophosphate is prepared by treating phosphorus pentasulfide with ethanol . The reaction is as follows: P2S5 + 4 C2H5OH → 2 (C2H5O)2PS2H + H2S .Molecular Structure Analysis

The molecular formula of Potassium diethyl dithiophosphate is C4H10KO2PS2 . It has a molar mass of 224.32 g/mol .Chemical Reactions Analysis

Potassium diethyl dithiophosphate has been found to interact with several base metal sulfides and precious metals . It exhibits higher selectivity and flotation rates for Cu sulfides, galena, and precious metal values in the presence of other gangue sulfides, than the traditionally used collectors such as dialkyl dithiophosphates and xanthates .Physical And Chemical Properties Analysis

Potassium diethyl dithiophosphate is a colorless liquid . It has a molar mass of 186.22 g·mol−1 . It has a melting point of less than 0 °C and a boiling point of 66 °C at 1 mmHg .科学研究应用

1. 工业应用

包括二乙基二硫代磷酸钾在内的二硫代磷酸盐在各种工业应用中被使用。对这些化合物进行详细的分子水平理解对于解释它们在这些应用中的功能和性质至关重要。使用密度泛函理论(DFT)、(31)磷CP/MAS NMR和红外光谱技术的研究已经进行,以研究它们的分子构象和性质(Hellström等,2008)。

2. 分析化学

已经研究了二乙基二硫代磷酸钾在分析化学中的潜力,特别是通过溶剂萃取和紫外光谱法确定浮选液中的二乙基二硫代磷酸浓度。这种方法提供了一种分析各种溶液中二乙基二硫代磷酸浓度的方式(Jones & Woodcock, 1986)。

3. 重金属螯合

研究表明,一种相关化合物二丁基二硫代磷酸钾可以有效螯合重金属,暗示在环境修复和废水处理中可能的应用。这种化合物已经显示出在去除水中的Cd2+等重金属方面的有效性,表明它在处理酸性重金属废水中的有用性(Xu, Xie, & Xue, 2011)。

4. 电化学

已经研究了二乙基二硫代磷酸钾在电化学中的作用,特别是与辉铜矿等硫化矿物的相互作用。这项研究有助于理解金属二硫代磷酸盐化合物的化学吸附和形成,这在各种电化学过程中是相关的(Buckley & Woods, 1993)。

5. 环境科学

在环境科学中,已经调查了该化合物在氧化降解类似对硫磷的农药的作用。理解这类农药的降解途径和动力学对于环境安全和污染控制至关重要(Kotronarou, Mills, & Hoffmann, 1992)。

作用机制

The adsorption mechanism of Potassium diethyl dithiophosphate on chalcopyrite was compared by conducting wettability measurements under potential control and showed that the hydrophobicity of chalcopyrite with DIBDTPi was greater than that with DEDTP in a wide range of potentials for all pH values tested .

安全和危害

属性

IUPAC Name |

potassium;diethoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2.K/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRULIGPZIEJFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10KO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

298-06-6 (Parent) | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30188082 | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium diethyl dithiophosphate | |

CAS RN |

3454-66-8 | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Potassium diethyl dithiophosphate in the formation of the novel Mo3(μ3-S)(μ-S)(μ-S2)2 cluster?

A1: Potassium diethyl dithiophosphate acts as a ligand source in the reaction leading to the formation of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster []. In the presence of a hydrochloric acid solution of [Mo3S4(H2O)9]4+ and acetic acid, Potassium diethyl dithiophosphate coordinates to the molybdenum centers, facilitating the formation of various Mo3Sx (x = 4–7) cluster cores, including the novel Mo3(μ3-S)(μ-S)(μ-S2)2 structure []. This new structural type is stabilized through a complementary association with a cubane-type Mo3NiS4 cluster, also formed during the reaction [].

Q2: How does the structure of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster, formed in the presence of Potassium diethyl dithiophosphate, contribute to its interaction with the Mo3NiS4 cluster?

A2: The Mo3(μ3-S)(μ-S)(μ-S2)2 cluster interacts with the Mo3NiS4 cluster through a combination of covalent bonding and non-covalent interactions []. Specifically, the μ-S sulfide ligands of the Mo3(μ3-S)(μ-S)(μ-S2)2 unit act as nucleophiles, forming directional covalent bonds with the nickel atom of the Mo3NiS4 cube []. Furthermore, the μ-S2 disulfide ligands engage in short S···S contacts (below 3.3 Å) with the sulfur atoms of the Mo3NiS4 core, contributing to the stability of the overall aggregate []. This complementary association highlights the ability of Potassium diethyl dithiophosphate to promote the formation of intricate multimetallic assemblies with potential applications in catalysis and materials science.

Q3: What analytical techniques were used to characterize the formation and stability of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster obtained using Potassium diethyl dithiophosphate?

A3: The newly formed Mo3(μ3-S)(μ-S)(μ-S2)2 cluster, obtained using Potassium diethyl dithiophosphate as a reagent, was characterized in detail using a combination of techniques []. Single-crystal X-ray analysis provided crucial information about the structure of the cluster, revealing the unique connectivity of the molybdenum and sulfur atoms and the specific interactions with the Mo3NiS4 unit []. Furthermore, Electrospray ionization mass spectrometry (ESI-MS) and 31P nuclear magnetic resonance (NMR) spectroscopy confirmed the presence and stability of the Mo3(μ3-S)(μ-S)(μ-S2)2 - Mo3NiS4 aggregate in solution, highlighting the robustness of the assembly [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)